Superior Antibacterial Activity Against Gram-Negative E. coli Compared to a Closely Related Brominated Pyrimidine Analog
In a direct head-to-head antibacterial screening, 5-bromo-6-chloropyrimidine-2,4-diamine exhibited an IC₅₀ of ~5.7 μg/mL against E. coli, representing a 1.7-fold potency improvement over the structurally analogous 5-bromo-4-chloro-6-methylpyrimidin-2-amine (IC₅₀ ~9.8 μg/mL) tested under identical conditions [1]. Molecular docking against E. coli primase corroborated the experimental findings, with the target compound showing a more favorable binding energy of −4.8 kcal/mol versus −4.4 kcal/mol for the comparator [1]. This establishes that the 2,4-diamine motif combined with the 5-Br/6-Cl substitution pattern is superior to the 4-Cl/6-methyl variant for antibacterial activity in this scaffold series.
| Evidence Dimension | Antibacterial IC₅₀ against Gram-negative E. coli |
|---|---|
| Target Compound Data | IC₅₀ ~5.7 μg/mL; molecular docking score −4.8 kcal/mol vs. E. coli primase |
| Comparator Or Baseline | 5-Bromo-4-chloro-6-methylpyrimidin-2-amine: IC₅₀ ~9.8 μg/mL; docking score −4.4 kcal/mol vs. E. coli primase |
| Quantified Difference | ~1.7-fold lower IC₅₀; 0.4 kcal/mol more favorable binding energy |
| Conditions | In vitro antibacterial assay (E. coli); molecular docking against E. coli primase (PDB entry unspecified); compounds tested in parallel within the same study |
Why This Matters
Demonstrates that the specific 5-Br/6-Cl/2,4-diamine substitution pattern on the pyrimidine core provides measurably superior antibacterial potency against a clinically relevant Gram-negative pathogen compared to a close structural analog, guiding medicinal chemistry lead selection.
- [1] Shivangi; Das, S.; Mal, S.; Naskar, S. Synthesis and Biofunctional Properties of NaBr/H₂O₂-Induced Brominated Uracil Derivatives. ChemistrySelect 2024, 9(17), e202400715. DOI: 10.1002/slct.202400715. View Source
